2-(3-Cyano-5-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyano-5-fluorophenyl)acetic acid is an organic compound with the molecular formula C9H6FNO2. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, along with an acetic acid moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Cyano-5-fluorophenyl)acetic acid typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 3-cyano-5-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Cyano-5-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Cyano-5-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the development of biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)acetic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or interacting with specific receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity, influencing the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(3-Cyano-5-fluorophenyl)acetic acid can be compared with other similar compounds such as:
3-Fluorophenylacetic acid: Lacks the cyano group, which affects its reactivity and applications.
2-(3-Cyano-4-fluorophenyl)acetic acid: Similar structure but with a different position of the fluorine atom, leading to variations in chemical behavior and applications.
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid: Contains an additional fluorine atom, which can further influence its chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for certain applications.
Properties
IUPAC Name |
2-(3-cyano-5-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSIYMXIVWZATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.